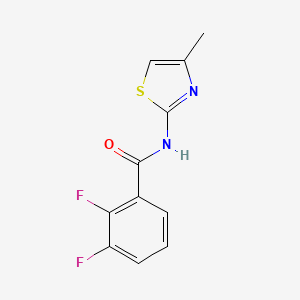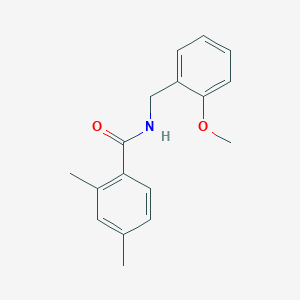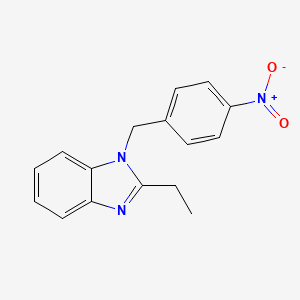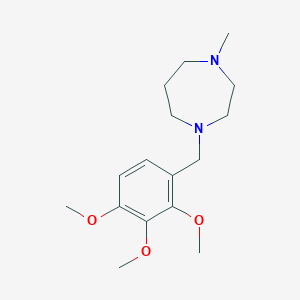![molecular formula C15H17ClFNO B5740760 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been reported to reduce the levels of reactive oxygen species, which are associated with oxidative stress and cell damage. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been reported to exhibit good solubility in various solvents, which makes it suitable for various experimental procedures. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane. One of the directions is to further investigate its mechanism of action, which will provide insights into its potential applications in various fields. Another direction is to study its pharmacokinetics and pharmacodynamics, which will provide information on its absorption, distribution, metabolism, and excretion in the body. Additionally, it is important to study the potential side effects of this compound, which will provide information on its safety for human use. Finally, the development of new synthetic methods for this compound will provide access to new derivatives with improved properties.
Conclusion:
In conclusion, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane is a chemical compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential applications and to develop new derivatives with improved properties.
合成法
The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been reported in the literature by using different methods. One of the methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminocaproic acid followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with 1-aminocyclohexane followed by the reaction with acryloyl chloride. Both methods have been reported to yield the desired product in good yields.
科学的研究の応用
1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane has been studied for its potential applications in various fields. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
特性
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO/c16-13-6-5-7-14(17)12(13)8-9-15(19)18-10-3-1-2-4-11-18/h5-9H,1-4,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPBIGXTWWUMJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(azepan-1-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-chloro-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740688.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)
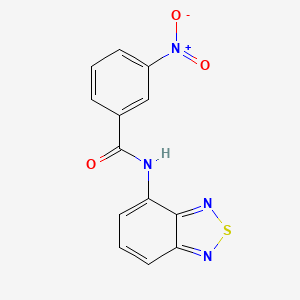
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)
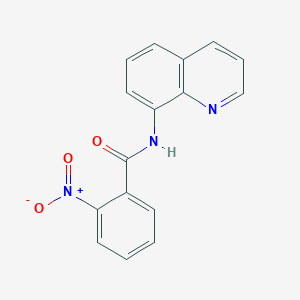
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

